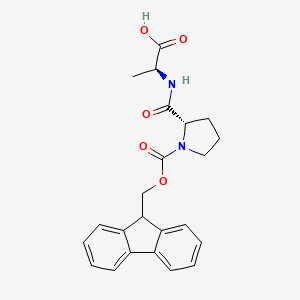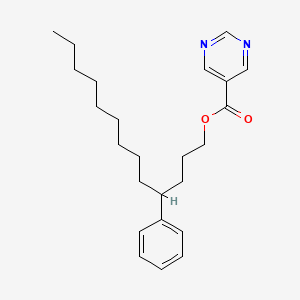![molecular formula C21H21ClN2O3S B12917026 N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]cyclohexanecarboxamide CAS No. 918493-84-2](/img/structure/B12917026.png)
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]cyclohexanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]cyclohexanecarboxamide is a complex organic compound that belongs to the class of benzenesulfonyl derivatives. This compound is characterized by the presence of a benzenesulfonyl group attached to an indole ring, which is further substituted with a chlorine atom and a cyclohexanecarboxamide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of the indole core. One common method involves the cyclization of a suitable precursor, such as a 2-aminobenzylamine derivative, in the presence of a strong acid. The resulting indole intermediate is then chlorinated at the 5-position using a chlorinating agent like thionyl chloride or phosphorus pentachloride.
The next step involves the introduction of the benzenesulfonyl group. This can be achieved by reacting the chlorinated indole with benzenesulfonyl chloride in the presence of a base, such as triethylamine or pyridine. The final step involves the coupling of the benzenesulfonyl-substituted indole with cyclohexanecarboxylic acid or its derivative, using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of each step.
化学反应分析
Types of Reactions
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]cyclohexanecarboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a sulfinyl or thiol group.
Substitution: The chlorine atom on the indole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfinyl or thiol derivatives.
Substitution: Various substituted indole derivatives.
科学研究应用
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]cyclohexanecarboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anticancer and antimicrobial agent due to its ability to inhibit specific enzymes and proteins.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biological Research: The compound is used to study the mechanisms of enzyme inhibition and protein interactions.
Industrial Applications: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]cyclohexanecarboxamide involves the inhibition of specific enzymes and proteins. The benzenesulfonyl group interacts with the active site of the target enzyme, forming strong hydrogen bonds and hydrophobic interactions. This leads to the inhibition of the enzyme’s activity, which can result in antiproliferative or antimicrobial effects. The indole ring and the cyclohexanecarboxamide group further enhance the binding affinity and specificity of the compound.
相似化合物的比较
Similar Compounds
N-[3-(Benzenesulfonyl)-1H-indol-2-yl]cyclohexanecarboxamide: Lacks the chlorine atom at the 5-position.
N-[3-(Benzenesulfonyl)-5-bromo-1H-indol-2-yl]cyclohexanecarboxamide: Contains a bromine atom instead of chlorine.
N-[3-(Benzenesulfonyl)-5-methyl-1H-indol-2-yl]cyclohexanecarboxamide: Contains a methyl group instead of chlorine.
Uniqueness
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]cyclohexanecarboxamide is unique due to the presence of the chlorine atom at the 5-position of the indole ring. This substitution enhances the compound’s reactivity and binding affinity, making it more effective in its applications compared to similar compounds.
属性
CAS 编号 |
918493-84-2 |
|---|---|
分子式 |
C21H21ClN2O3S |
分子量 |
416.9 g/mol |
IUPAC 名称 |
N-[3-(benzenesulfonyl)-5-chloro-1H-indol-2-yl]cyclohexanecarboxamide |
InChI |
InChI=1S/C21H21ClN2O3S/c22-15-11-12-18-17(13-15)19(28(26,27)16-9-5-2-6-10-16)20(23-18)24-21(25)14-7-3-1-4-8-14/h2,5-6,9-14,23H,1,3-4,7-8H2,(H,24,25) |
InChI 键 |
YLULYZIMOPNOSJ-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)C(=O)NC2=C(C3=C(N2)C=CC(=C3)Cl)S(=O)(=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



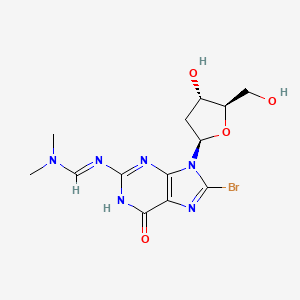
![(Z)-N-Cyclohexyl-1-[2-(dicyclohexylphosphanyl)phenyl]methanimine](/img/structure/B12916974.png)
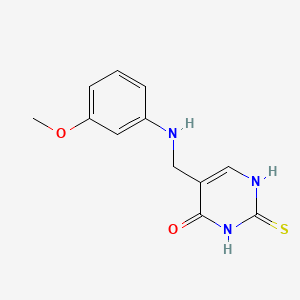
![2-Cyclopentyl-9-[2-(3-methoxyphenyl)ethyl]-3,9-dihydro-6H-purin-6-one](/img/structure/B12916997.png)
![5-[(Benzenesulfonyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B12917005.png)
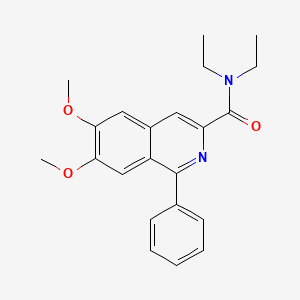


![N-(2,6-Dimethylphenyl)-5-(pyridin-4-yl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B12917038.png)
